![molecular formula C17H17NO2 B14072889 {2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile CAS No. 101877-42-3](/img/structure/B14072889.png)
{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is an organic compound with the molecular formula C16H17NO2. It is also known by other names such as (3,4-Dimethoxyphenyl)acetonitrile and Homoveratronitrile . This compound is characterized by the presence of a benzene ring substituted with a nitrile group and a 3,4-dimethoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzeneacetonitrile: Lacks the 3,4-dimethoxy substitution on the aromatic ring.
(3,4-Dimethoxyphenyl)acetonitrile: Similar structure but without additional substituents on the benzene ring.
Homoveratronitrile: Another name for Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]-.
Uniqueness
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- is unique due to the presence of both the nitrile group and the 3,4-dimethoxy substitution on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
101877-42-3 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
2-[2-[(3,4-dimethoxyphenyl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-19-16-8-7-13(12-17(16)20-2)11-15-6-4-3-5-14(15)9-10-18/h3-8,12H,9,11H2,1-2H3 |
InChI 键 |
DVNWZDHGZGPHEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2CC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


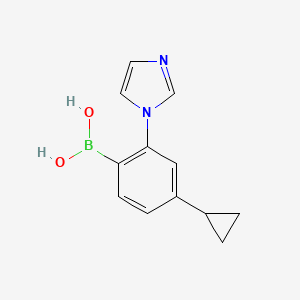
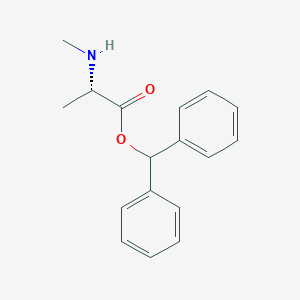
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
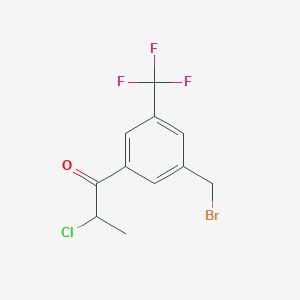
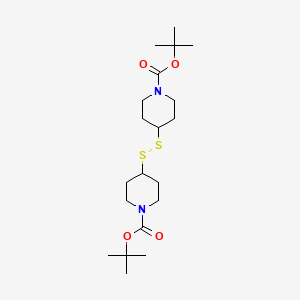
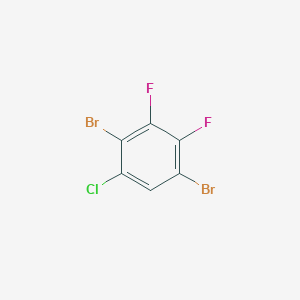
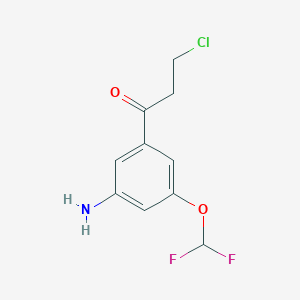
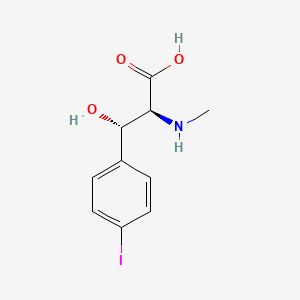

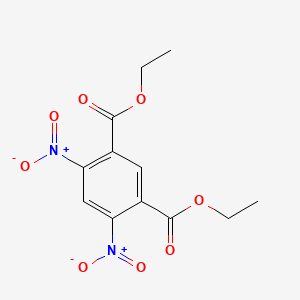
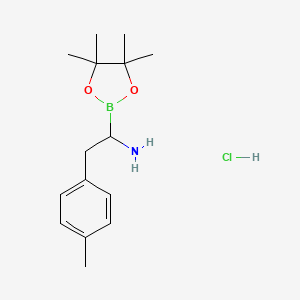


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
